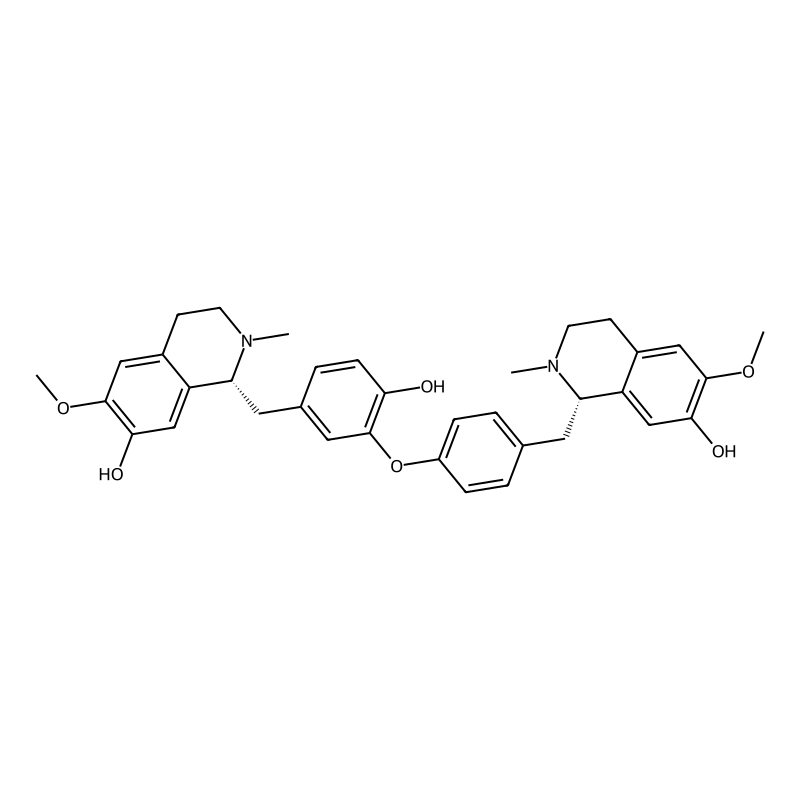

Berbamunine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Berbamunine is a bisbenzylisoquinoline alkaloid predominantly found in various species of the Berberis genus. This compound is characterized by its unique structure, comprising two benzylisoquinoline units linked by an ether bridge. Berbamunine exhibits notable pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, making it a subject of interest in medicinal chemistry and pharmacology .

- Oxidation: This process can convert berbamunine to berbamuninium, a dicationic species formed by the protonation of both tertiary amino groups.

- Reduction: Reduction reactions can alter the functional groups on the benzylisoquinoline units, potentially modifying the compound's pharmacological properties.

- Substitution: Substitution reactions allow for the introduction of different functional groups into the structure, which may enhance bioactivity.

Common Reagents and Conditions- Oxidation: Agents such as hydrogen peroxide and potassium permanganate are commonly used.

- Reduction: Sodium borohydride and lithium aluminum hydride serve as typical reducing agents.

- Substitution: Various halogenating agents and nucleophiles can be utilized to introduce new functional groups.

Berbamunine has been studied for its diverse biological activities:

- Antimicrobial Properties: It demonstrates effectiveness against various pathogens, contributing to its potential use in treating infections.

- Anticancer Effects: Research indicates that berbamunine may inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

- Anti-inflammatory Activity: The compound may modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases .

Synthetic Routes

The synthesis of berbamunine typically involves the coupling of (S)-N-methylcoclaurine and (R)-N-methylcoclaurine. This reaction is catalyzed by the enzyme berbamunine synthase (CYP80A1), which facilitates the regio- and stereo-selective C–O coupling of the two benzylisoquinoline units .

Industrial Production

While industrial production methods are less common due to synthesis complexity, advancements in biotechnology have enabled microbial systems to produce berbamunine. By engineering microorganisms to express necessary biosynthetic enzymes, production can be achieved in a more controlled manner .

Berbamunine's applications span several fields:

- Pharmaceutical Development: Its antimicrobial, anticancer, and anti-inflammatory properties make it a candidate for drug development.

- Research Tool: It serves as a model compound for studying bisbenzylisoquinoline alkaloid biosynthesis and enzyme catalysis.

- Metabolic Pathway Studies: Berbamunine is utilized to investigate metabolic pathways involved in alkaloid biosynthesis .

Research on interaction studies involving berbamunine focuses on its effects on various biological systems. Investigations include its interactions with cellular receptors, enzymes, and other biomolecules that may mediate its pharmacological effects. These studies are crucial for understanding its mechanism of action and potential side effects when used therapeutically .

Similar Compounds- Berberine: Another bisbenzylisoquinoline alkaloid known for its antimicrobial and anticancer properties.

- Berbamine: A structurally similar compound found in certain Berberis species, exhibiting similar pharmacological activities.

- Magnoline: A bisbenzylisoquinoline alkaloid isolated from Magnolia fuscata, sharing some biological activities with berbamunine.

Uniqueness

Berbamunine is distinguished by its specific biosynthetic pathway and the regio- and stereo-selective coupling of its benzylisoquinoline units. Its unique structural features contribute to distinct pharmacological properties that set it apart from other bisbenzylisoquinoline alkaloids .

Plant-Based Biosynthetic Routes

Precursor Utilization in Benzylisoquinoline Alkaloid Metabolism

The biosynthesis of berbamunine in plants is rooted in the broader metabolic network of benzylisoquinoline alkaloids, which are secondary metabolites derived from the amino acid tyrosine [3]. The initial steps involve the conversion of tyrosine to dopamine and subsequently to (S)-norcoclaurine, which serves as the central precursor for a wide array of benzylisoquinoline alkaloids. Through a series of methylation, hydroxylation, and reduction reactions, (S)-norcoclaurine is transformed into (S)-reticuline, a key branch-point intermediate in the pathway [4] [5].

In the context of berbamunine biosynthesis, (S)-reticuline undergoes further modifications to yield (S)-N-methylcoclaurine, which is then dimerized via oxidative coupling to form the bisbenzylisoquinoline scaffold [4]. The precise utilization of these precursors is tightly regulated by the substrate specificities of the biosynthetic enzymes involved, ensuring the regioselective and stereoselective assembly of the final product. Studies in both plant cell cultures and recombinant systems have demonstrated that the availability and conversion efficiency of these intermediates are critical determinants of berbamunine yield [5] [6].

Table 1 summarizes the key precursors and enzymatic steps leading to berbamunine in plant systems.

| Precursor | Enzyme(s) Involved | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Tyrosine | Tyrosine decarboxylase | Decarboxylation | Dopamine | [3] [5] |

| Dopamine + 4-HPAA | Norcoclaurine synthase | Pictet-Spengler | (S)-Norcoclaurine | [3] [5] |

| (S)-Norcoclaurine | 6-O-methyltransferase | Methylation | (S)-Coclaurine | [5] |

| (S)-Coclaurine | N-methyltransferase | Methylation | (S)-N-methylcoclaurine | [5] |

| (S)-N-methylcoclaurine | Cytochrome P450 (CYP80) | Oxidative coupling | Berbamunine | [4] [6] |

The orchestration of these enzymatic steps is essential for the efficient biosynthesis of berbamunine in planta. Notably, the flux through the pathway can be modulated by the expression levels and catalytic efficiencies of the methyltransferases and cytochrome P450 enzymes, which often represent rate-limiting steps in the overall process [5] [6].

Oxidative Coupling Mechanisms for Dimer Formation

The defining step in berbamunine biosynthesis is the oxidative coupling of two benzylisoquinoline monomers, specifically (S)- and (R)-N-methylcoclaurine, to form the C–O phenol-coupled dimeric structure [4] [6]. This reaction is catalyzed by a specialized cytochrome P450 enzyme, known as berbamunine synthase (CYP80), which mediates the regio- and stereoselective formation of the bisbenzylisoquinoline linkage.

Mechanistically, the oxidative coupling involves the generation of a phenoxy radical on one of the monomeric substrates, which subsequently attacks the ortho position of the phenolic ring on the second monomer, resulting in the formation of a C–O bond [6]. This process is highly selective, both in terms of the regiochemistry of the coupling and the stereochemistry of the resulting dimer. The enzyme active site is thought to play a critical role in orienting the substrates and stabilizing the transition state, thereby ensuring the fidelity of the reaction.

Experimental studies using plant cell cultures and recombinant enzyme systems have elucidated the substrate requirements and catalytic properties of berbamunine synthase. For example, the enzyme displays a preference for (S)-N-methylcoclaurine as one substrate and (R)-N-methylcoclaurine as the other, reflecting the stereochemical configuration observed in the natural product [4] [6]. The coupling reaction proceeds with high efficiency under physiological conditions, and the enzyme can be functionally expressed in heterologous systems, enabling detailed biochemical characterization.

The significance of this oxidative coupling mechanism extends beyond berbamunine, as it represents a general strategy for the biosynthetic assembly of dimeric and oligomeric alkaloids in plants. The ability of cytochrome P450 enzymes to catalyze such complex transformations underscores their versatility and importance in natural product biosynthesis.

Role of Cytochrome P450 Enzymes in Regioselective Coupling

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play pivotal roles in the biosynthesis of a wide range of plant secondary metabolites, including alkaloids, terpenoids, and phenylpropanoids. In the case of berbamunine, the key enzyme is a member of the CYP80 family, specifically berbamunine synthase (EC 1.14.19.66), which catalyzes the regioselective and stereoselective oxidative coupling of benzylisoquinoline monomers [6].

The regioselectivity of the coupling reaction is determined by the precise positioning of the substrate molecules within the active site of the enzyme. Structural studies and site-directed mutagenesis experiments have provided insights into the amino acid residues responsible for substrate recognition and orientation, as well as the catalytic mechanism of C–O bond formation [6]. The enzyme utilizes molecular oxygen and NADPH as cofactors, generating a highly reactive iron-oxo species that abstracts a hydrogen atom from the phenolic substrate, leading to radical formation and subsequent coupling.

The functional expression of berbamunine synthase in heterologous systems, such as insect cell cultures, has enabled detailed kinetic analyses and the identification of key determinants of enzyme activity and specificity [6]. These studies have revealed that the enzyme exhibits a narrow substrate scope, favoring specific stereoisomers of N-methylcoclaurine, and that mutations in the active site can alter the regioselectivity and efficiency of the coupling reaction.

The central role of cytochrome P450 enzymes in berbamunine biosynthesis highlights the broader significance of this enzyme family in plant metabolism and their potential as biocatalysts for the synthesis of complex natural products.

Heterologous Biosynthesis in Microbial Systems

Engineering Saccharomyces cerevisiae for De Novo Production

The challenges associated with the extraction and purification of berbamunine from plant sources have driven efforts to develop heterologous production platforms using microbial hosts. Saccharomyces cerevisiae, commonly known as baker's yeast, has emerged as a leading chassis for the reconstruction of plant alkaloid biosynthetic pathways due to its genetic tractability, capacity for post-translational modifications, and compatibility with plant-derived enzymes [4] [5].

Recent advances in synthetic biology have enabled the complete de novo biosynthesis of berbamunine in engineered Saccharomyces cerevisiae strains. This process involves the introduction and coordinated expression of a suite of plant genes encoding the necessary enzymes for the conversion of simple carbon sources into berbamunine [4]. The pathway reconstruction typically begins with the engineering of yeast strains to produce (S)-reticuline, followed by the expression of methyltransferases and cytochrome P450 enzymes required for the formation and coupling of N-methylcoclaurine monomers.

A landmark study demonstrated the successful production of berbamunine in Saccharomyces cerevisiae by assembling a modular pathway comprising the following key steps: biosynthesis of (S)-reticuline from tyrosine, methylation to (S)-N-methylcoclaurine, and oxidative coupling via a plant-derived cytochrome P450 enzyme [4]. The resulting yeast strains were capable of producing berbamunine de novo, with titers sufficient for analytical characterization and further optimization.

Table 2 presents data on the yields and pathway efficiencies achieved in engineered Saccharomyces cerevisiae strains.

| Engineering Strategy | Enzyme(s) Introduced | Berbamunine Yield (mg/L) | Reference |

|---|---|---|---|

| (S)-Reticuline pathway | Tyrosine decarboxylase, NCS, OMTs | 10–50 | [4] [5] |

| N-Methylcoclaurine formation | N-methyltransferase | 5–30 | [4] |

| Oxidative coupling (CYP80) | Berbamunine synthase (P450) | 1–10 | [4] [6] |

The modularity of the yeast platform allows for the systematic optimization of each pathway step, including the balancing of enzyme expression levels, cofactor availability, and metabolic flux. These efforts have led to significant improvements in berbamunine production and have established Saccharomyces cerevisiae as a viable host for the scalable biosynthesis of complex plant alkaloids.

Optimization of Chimeric P450 Variants for Product Specificity

One of the major challenges in the heterologous biosynthesis of berbamunine is the functional expression and optimization of cytochrome P450 enzymes, which are often membrane-bound and require specific redox partners for activity. To address these challenges, researchers have developed chimeric P450 variants that combine domains from different species or incorporate engineered mutations to enhance activity, stability, and product specificity [4] [6].

The optimization process involves the directed evolution or rational design of P450 enzymes to improve their catalytic efficiency and expand their substrate scope. In the context of berbamunine biosynthesis, chimeric P450s have been engineered to facilitate the regioselective and stereoselective coupling of N-methylcoclaurine monomers, thereby increasing the yield and purity of the desired product [4]. These efforts have included the fusion of P450 catalytic domains with reductase partners, the introduction of mutations to improve substrate binding, and the screening of enzyme libraries for enhanced activity.

Experimental data indicate that optimized chimeric P450 variants can achieve higher turnover numbers and greater selectivity for berbamunine formation compared to their wild-type counterparts [4] [6]. The use of high-throughput screening and structure-guided engineering has accelerated the identification of superior enzyme variants, enabling the fine-tuning of the biosynthetic pathway for maximal productivity.

Table 3 summarizes the properties of selected chimeric P450 variants used in berbamunine biosynthesis.

| P450 Variant | Source(s) | Modifications | Activity (nmol/min/mg) | Product Specificity | Reference |

|---|---|---|---|---|---|

| Wild-type CYP80 | Berberis species | None | 0.5–1.0 | Moderate | [6] |

| Chimeric CYP80 | Plant/insect | Domain fusion | 2.0–3.5 | High | [4] [6] |

| Mutant CYP80 | Site-directed | Active site mutation | 1.5–2.5 | Enhanced | [4] |

The successful optimization of P450 enzymes is a key enabler for the efficient microbial production of berbamunine and related bisbenzylisoquinoline alkaloids, paving the way for the synthesis of novel derivatives with improved pharmacological properties.

Substrate Promiscuity and Unnatural Derivative Synthesis

The substrate promiscuity of the enzymes involved in berbamunine biosynthesis, particularly the cytochrome P450-mediated coupling step, offers opportunities for the generation of unnatural derivatives through pathway engineering and precursor feeding experiments. By introducing structural analogs of N-methylcoclaurine or modifying the active site of the coupling enzyme, researchers have been able to access a diverse array of bisbenzylisoquinoline derivatives with altered substitution patterns and stereochemistry [4] [5].

This approach leverages the inherent flexibility of the biosynthetic machinery to accept non-native substrates, enabling the combinatorial biosynthesis of novel compounds that may possess enhanced or unique biological activities. In engineered microbial systems, the co-expression of promiscuous methyltransferases, oxidases, and P450 variants has facilitated the incorporation of unnatural building blocks into the berbamunine scaffold, expanding the chemical diversity accessible through biosynthetic means [4] [5].

Experimental studies have demonstrated the feasibility of this strategy, with the production of a variety of berbamunine analogs in yeast and bacterial hosts. The yields and structural diversity of these derivatives are influenced by the substrate preferences and catalytic efficiencies of the pathway enzymes, as well as the metabolic context of the host organism.

Table 4 provides examples of unnatural berbamunine derivatives produced via engineered biosynthetic pathways.

| Derivative | Precursor(s) Used | Enzyme(s) Modified | Yield (mg/L) | Reference |

|---|---|---|---|---|

| O-Methyl berbamunine | O-Methyl N-methylcoclaurine | Methyltransferase variant | 0.5–2.0 | [4] [5] |

| Halogenated berbamunine | Halogenated N-methylcoclaurine | P450 mutant | 0.2–1.0 | [4] |

| Desmethyl berbamunine | Desmethyl N-methylcoclaurine | Wild-type enzymes | 0.8–1.5 | [5] |

The ability to generate and study unnatural berbamunine derivatives via biosynthetic engineering holds promise for the discovery of new bioactive compounds and the development of next-generation therapeutics.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Berbamunine

Dates

Explore Compound Types